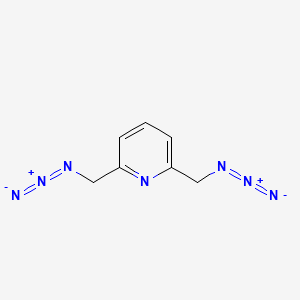
2,6-Bis(azidomethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(azidomethyl)pyridine is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azidomethyl groups attached to the 2 and 6 positions of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Bis(azidomethyl)pyridine can be synthesized through a multi-step process. One common method involves the reaction of 2,6-bis(bromomethyl)pyridine with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(azidomethyl)pyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper (II) acetate (Cu(OAc)2) is commonly used as a catalyst in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of azides to amines.
Substitution: Sodium azide (NaN3) is used for the substitution of bromine atoms with azide groups.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of azide groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Bis(azidomethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Catalysis: It is employed in the development of catalysts for various chemical reactions.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 2,6-bis(azidomethyl)pyridine primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds are similar in structure but contain triazole rings instead of azide groups.
2,6-Bis(benzimidazol-2-yl)pyridine: This compound contains benzimidazole groups instead of azide groups.
Uniqueness
2,6-Bis(azidomethyl)pyridine is unique due to the presence of azide groups, which provide distinct reactivity compared to other similar compounds. The azide groups enable specific reactions such as cycloaddition and reduction, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H7N7 |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
2,6-bis(azidomethyl)pyridine |
InChI |
InChI=1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2 |
Clé InChI |
KYDZPOJMYVDXNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



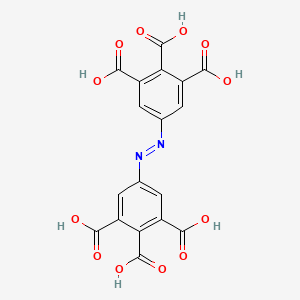
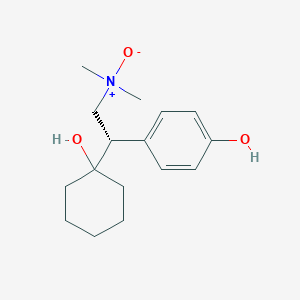

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
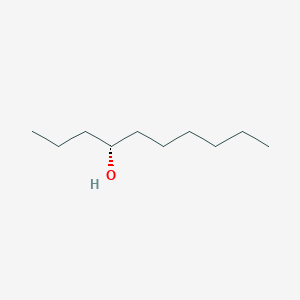
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
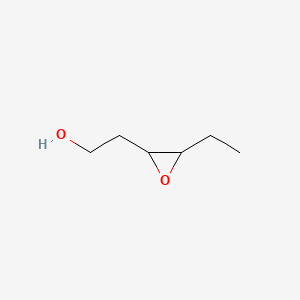
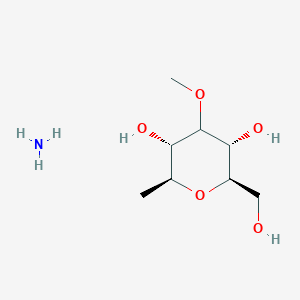


![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
![2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
